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Comparative Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic properties and interaction data for telaprevir and

boceprevir.

Parameter

Telaprevir

Boceprevir

Primary Metabolic
Pathway

Other Metabolic
Pathways

Protein Binding

Apparent Volume of
Distribution

Half-Life

Dosing Regimen

Cytochrome P450 3A4 (CYP3A4) [1]
[2] [3]

Hydrolysis, reduction [3]

59-76% [3]

~252 L [3]

4.0-4.7 hours (single dose); 9-11

hours (steady-state) [3]

750 mg every 8 hours [1]

Aldoketoreductase (AKR)-mediated
pathway [1] [2]

Minor CYP3A4/5 pathway [1] [2]

Approximately 75% [1]

~772 L [4]

~3.4 hours [4]

800 mg every 8 hours [1]
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Parameter Telaprevir Boceprevir

Food Effect Critical; increases exposure by 117%  Enhances absorption by up to 60% [4]
to 330% depending on fat content [3]

Inhibition Potential Strong CYP3A4 inhibitor; P- CYP3A4 inhibitor [2]
glycoprotein (P-gp) inhibitor [5] [2]

Effect on Maraviroc  Significantly increases MVC Significantly increases MVC exposure
Exposure exposure (AUC increased ~9.5-fold) (AUC increased ~3-fold) [5] [6]

[51[6]
Effect on Increases dolutegravir AUC by 25% Minimal to no effect on dolutegravir
Dolutegravir [1]1[7] AUC [1] [7]
Exposure

Metabolic Pathways and Drug Interaction Mechanisms

The different metabolic profiles of telaprevir and boceprevir are a key determinant of their drug interaction

potential. The following diagram illustrates their primary elimination routes and interaction risks.

Telaprevir

Inhibits Primary Substrate Of Boceprevir

Is a Minor Substrate & Inhibitor Of [[s a Primary Substrate Of

Click to download full resolution via product page

These distinct pathways explain the different drug interaction profiles observed in the provided data:
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e Telaprevir's reliance on and inhibition of CYP3A4 and P-gp underlies its strong interactions with
drugs like maraviroc and dolutegravir [1] [5] [2].

e Boceprevir's primary metabolism by AKR means it is less prone to interactions mediated by
CYP3A4, leading to a milder effect on drugs like dolutegravir. However, as a CYP3A4 inhibitor, it can
still significantly affect sensitive substrates like maraviroc [1] [5] [2].

Key Experimental Protocols

The comparative data comes from well-designed clinical studies. Here are the methodologies for two key

experiments that provide direct, quantitative comparisons.

1. Study on Interactions with Dolutegravir [1]

¢ Design: A single-centre, randomized, open-label, two-cohort, two-period, one-way study in healthy
adults.
¢ Treatment:
o Period 1: All subjects received dolutegravir 50 mg once daily for 5 days.
o Period 2: Cohort 1 received dolutegravir plus boceprevir 800 mg every 8h for 10 days. Cohort
2 received dolutegravir plus telaprevir 750 mg every 8h for 10 days.
e Bioanalysis: Plasma concentrations of all drugs were determined using validated liquid
chromatography and tandem mass spectrometric (LC-MS/MS) methods.
¢ PK Analysis: A noncompartmental pharmacokinetic analysis of the concentration—time data was
performed using WinNonlin.

2. Study on Interactions with Maraviroc [5] [6]

e Design: An open-label, fixed-sequence study in healthy volunteers.
e Treatment:
o Period 1: Maraviroc (MVC) 150 mg twice daily alone for 5 days.
o Period 2: MVC plus boceprevir 800 mg three times daily for 10 days.
o Period 3: MVC plus telaprevir 750 mg three times daily for 10 days (with a >10-day washout
between periods).
¢ PK Assessment: Blood samples for pharmacokinetic analysis were collected at multiple time points
on the last day of each treatment period. Analysis was performed using standard nhoncompartmental
methods.

Research Implications and Clinical Context
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¢ Interaction Management is Critical: The significant increase in maraviroc exposure with both
protease inhibitors necessitated a dose adjustment for maraviroc to 150 mg twice daily in co-
administered patients [5] [6]. In contrast, the lack of a clinically significant effect on dolutegravir
supports its coadministration without dose adjustment [1] [7].

e Consider Therapeutic Index: The dramatic interaction magnitude with maraviroc highlights the risk
of combining strong inhibitors with drugs that are narrow-therapeutic-index substrates of CYP3A4/P-

gp [5] [2]-

¢ Note Historical Context: It is important to note that both telaprevir and boceprevir have been
withdrawn from the market in many regions, having been replaced by newer, more effective, and
better-tolerated direct-acting antivirals [3] [8]. Consequently, this data is most valuable for historical
research and understanding the principles of pharmacokinetic interactions with protease inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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